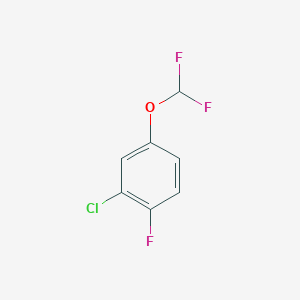![molecular formula C13H10F3NO2 B1403890 (3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol CAS No. 1427460-22-7](/img/structure/B1403890.png)
(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol
Übersicht
Beschreibung
“(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” is a compound that contains a trifluoromethylpyridine (TFMP) moiety . TFMP and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular formula of “(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” is C13H10F3NO2 . It contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . The development of fluorinated organic chemicals is becoming an increasingly important research topic .Physical And Chemical Properties Analysis
The predicted boiling point of “(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol” is 201.4±35.0 °C .Wissenschaftliche Forschungsanwendungen
Enantioselective Catalysis
(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol and its derivatives have been utilized in enantioselective catalysis. For example, a ligand derived from this compound, (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, was used in the catalytic enantioselective addition of terminal alkynes to cyclic imines, yielding chiral propargylic sulfamidates with high yields and excellent enantioselectivities (Munck et al., 2017).
Anticancer Research
A study synthesized novel pyridine derivatives containing 1,3,4-oxa/thiadiazol, pyrazole, thiazole, urea, and imidiazole derivatives, showing significant in vitro antitumor activity against various cancer cell lines. This research used 6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]amino} pyridin-3-carboaldhyde as a key intermediate for synthesizing these compounds (Hafez & El-Gazzar, 2020).
Structural and Molecular Analysis
The compound and its analogs have been analyzed for their structure and molecular properties. For instance, isomorphous structures of related compounds were studied, which obeyed the chlorine-methyl exchange rule and exhibited extensive disorder (Swamy et al., 2013). Additionally, the compound was used in a study focused on the synthesis and antimicrobial activity of pyrazoline derivatives, demonstrating significant antimicrobial properties (Kumar et al., 2012).
Biocatalysis
In biocatalysis, Lactobacillus paracasei BD101 was used to produce (S)-phenyl(pyridin-2-yl)methanol, demonstrating high enantiomeric excess and yield. This study represents the first time this compound was produced in enantiomerically pure form on a gram scale using a biocatalyst (Şahin et al., 2019).
Solvent-Dependent Polymorphism
The compound has also been studied in the context of solvent-dependent polymorphism, revealing variations in molecular arrangements and conformations based on the solvent used (Mazur et al., 2008).
Spectroelectrochemical Investigations
Spectroelectrochemical investigations of related ligands incorporated into metal-organic frameworks have been conducted to understand electronic delocalization in such systems (Hua et al., 2016).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-[3-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c14-13(15,16)11-5-2-6-17-12(11)19-10-4-1-3-9(7-10)8-18/h1-7,18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVCIWBWAJOHMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=N2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901193225 | |
| Record name | Benzenemethanol, 3-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol | |
CAS RN |
1427460-22-7 | |
| Record name | Benzenemethanol, 3-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 3-[[3-(trifluoromethyl)-2-pyridinyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901193225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



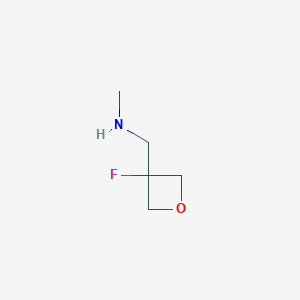
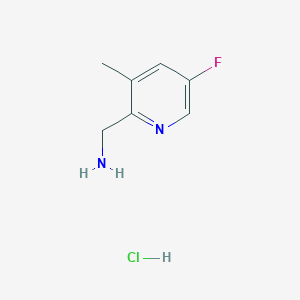
![Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1403812.png)
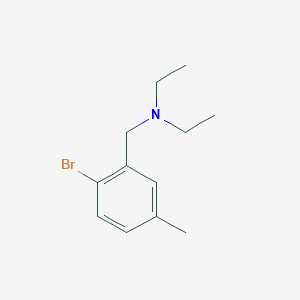
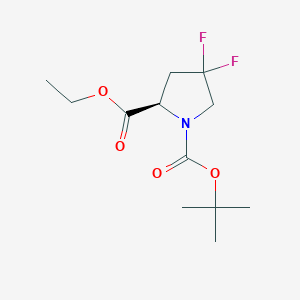
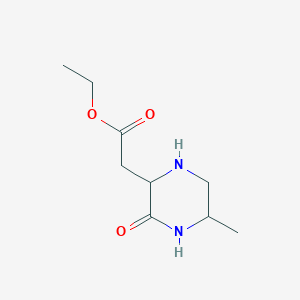
![(1R,5S)-3-Boc-6-oxa-3-azabicyclo-[3.2.1]octane-8-one](/img/structure/B1403821.png)
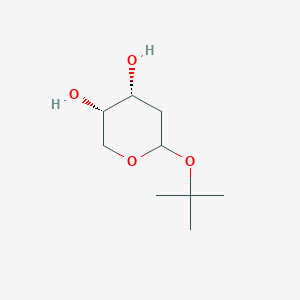
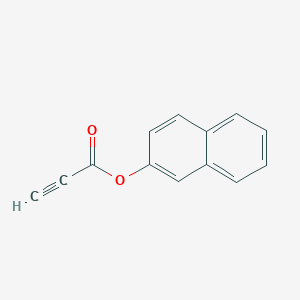
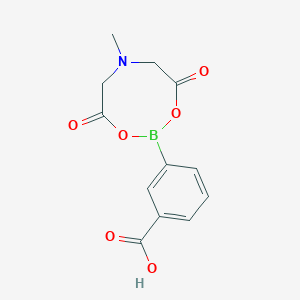
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylethynyl]benzoic acid methyl ester](/img/structure/B1403827.png)
![2-(3-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403828.png)
![2-(4-Methyoxyphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1403829.png)
